An In-depth Technical Guide to the Chemical Properties of 1-(Fmoc-amino)cyclopropanecarboxylic Acid
An In-depth Technical Guide to the Chemical Properties of 1-(Fmoc-amino)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, applications, and relevant experimental protocols for 1-(Fmoc-amino)cyclopropanecarboxylic acid. This synthetic amino acid analog is a valuable building block in peptide synthesis, offering unique conformational constraints to peptide structures.
Core Chemical Properties
1-(Fmoc-amino)cyclopropanecarboxylic acid, also known as Fmoc-Acca-OH or Fmoc-Acpc-OH, is a white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| Molecular Formula | C₁₉H₁₇NO₄ | [1][2][3] |
| Molecular Weight | 323.34 g/mol | [2] |
| CAS Number | 126705-22-4 | [1][2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 219 - 227 °C | [1] |
| Purity | ≥95.0% (GC) | [2] |
| Solubility | Soluble in organic solvents such as DMF and dichloromethane. | |
| Storage Conditions | 2-8°C | [1][2] |
Applications in Research and Development
The primary application of 1-(Fmoc-amino)cyclopropanecarboxylic acid lies in peptide synthesis , specifically in Fmoc solid-phase peptide synthesis (SPPS) .[1][2] The incorporation of this non-natural amino acid introduces a rigid cyclopropane ring into the peptide backbone. This structural constraint can significantly influence the peptide's conformation, leading to:
-
Enhanced Stability: The cyclopropane moiety can protect against enzymatic degradation, increasing the peptide's half-life in biological systems.[1]
-
Improved Bioactivity: By locking the peptide into a specific conformation, it can lead to higher binding affinity and selectivity for its biological target.[1]
These properties make it a valuable tool in drug development for creating novel peptide-based therapeutics with improved pharmacological profiles, particularly in areas like oncology and neurology.[1] It is also utilized in bioconjugation to link to other biomolecules for applications such as targeted drug delivery.[1]
Experimental Protocols
The following sections detail the standard experimental protocols for the use of 1-(Fmoc-amino)cyclopropanecarboxylic acid in solid-phase peptide synthesis.
The initial step in SPPS is the preparation of the solid support, typically a resin such as Rink Amide or Wang resin.
-
Procedure:
The N-terminal Fmoc protecting group must be removed to allow for the coupling of the next amino acid.
-
Reagents:
-
Procedure:
-
Add the deprotection solution to the resin-bound peptide.[4]
-
Agitate the mixture for a specified time, typically ranging from 1 to 20 minutes.[7][8] A common protocol involves two treatments: a first treatment of 1-3 minutes followed by a second treatment of 5-10 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5][7]
-
The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine.[8][9]
Following deprotection, 1-(Fmoc-amino)cyclopropanecarboxylic acid (or another Fmoc-protected amino acid) is coupled to the free amine on the growing peptide chain.
-
Reagents:
-
Fmoc-amino acid (e.g., 1-(Fmoc-amino)cyclopropanecarboxylic acid)
-
Coupling reagents: Common choices include carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU, HATU, or HCTU.[4][10][11]
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine is often used.[4][11]
-
Solvent: Peptide synthesis grade DMF.[4]
-
-
Procedure:
-
Dissolve 1-(Fmoc-amino)cyclopropanecarboxylic acid and an activating agent (e.g., HOBt or OxymaPure with DIC) in DMF.[5][7]
-
Add the activation solution to the deprotected resin.
-
Add a base such as DIPEA to the reaction mixture.
-
Allow the coupling reaction to proceed for a sufficient time (e.g., 1-4 hours) with agitation.[6] The completion of the reaction can be monitored using a Kaiser test.[4]
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.[4]
-
This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed.
-
Reagents:
-
Cleavage Cocktail: A common mixture is Trifluoroacetic acid (TFA), water, and a scavenger like Triisopropylsilane (TIS). A typical ratio is 95% TFA, 2.5% water, and 2.5% TIS.[5]
-
-
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.[4]
-
Isolate the peptide by centrifugation and wash it with cold ether.
-
Dry the purified peptide.
-
Visualizing the Workflow
The general workflow for a single cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis is illustrated below.
Caption: A single cycle in Fmoc solid-phase peptide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(Fmoc-amino)cyclopropanecarboxylic acid = 95.0 GC 126705-22-4 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
